Cas no 1873-25-2 (1-chlorobutan-2-ol)

1-クロロブタン-2-オールは、分子式C4H9ClOで表される有機化合物です。この化合物は、ヒドロキシル基(-OH)とクロロ基(-Cl)が隣接した炭素に結合した構造を持ち、極性溶媒に溶解しやすい特性があります。化学合成において有用な中間体として機能し、特に医薬品や農薬の原料としての応用が期待されます。反応性の高い官能基を有するため、誘導体化やさらに複雑な分子の構築に適しています。また、比較的安定な物性を示すため、取り扱いが容易である点も利点です。実験室規模から工業的生産まで、幅広い用途に対応可能です。

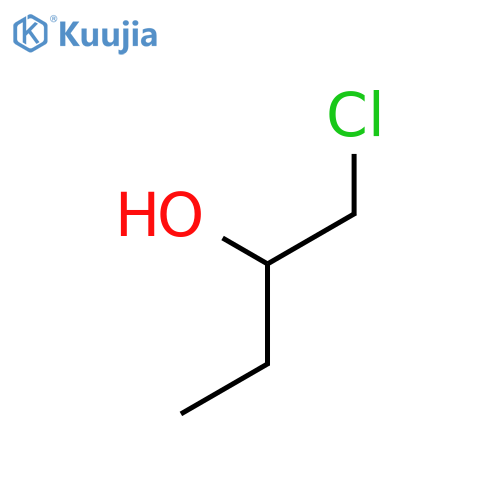

1-chlorobutan-2-ol structure

商品名:1-chlorobutan-2-ol

1-chlorobutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Butanol, 1-chloro-

- 1-chlorobutan-2-ol

- 1-Chloro-2-butanol

- butylene chlorohydrin

- 1-chloro-2-hydroxybutane

- 1873-25-2

- DTXSID30870915

- 1-(chloromethyl)-1-propanol

- AKOS006383597

- alpha-Butylene chlorohydrin

- EN300-225671

- CHEBI:143852

- .alpha.-Butylene chlorohydrin

- DTXSID20338216

- 1-chloro-butan-2-ol

- SCHEMBL444409

-

- MDL: MFCD19231961

- インチ: InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3

- InChIKey: VNBFUGOVQMFIRN-UHFFFAOYSA-N

- ほほえんだ: CCC(CCl)O

計算された属性

- せいみつぶんしりょう: 108.03427

- どういたいしつりょう: 108.0341926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 30.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.0680

- ふってん: 122.94°C (rough estimate)

- 屈折率: 1.4400

- PSA: 20.23

1-chlorobutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-225671-5.0g |

1-chlorobutan-2-ol |

1873-25-2 | 95% | 5.0g |

$2152.0 | 2024-06-20 | |

| Enamine | EN300-225671-0.05g |

1-chlorobutan-2-ol |

1873-25-2 | 95% | 0.05g |

$174.0 | 2024-06-20 | |

| TRC | B423840-100mg |

1-chlorobutan-2-ol |

1873-25-2 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-225671-10.0g |

1-chlorobutan-2-ol |

1873-25-2 | 95% | 10.0g |

$3191.0 | 2024-06-20 | |

| Enamine | EN300-225671-1g |

1-chlorobutan-2-ol |

1873-25-2 | 95% | 1g |

$743.0 | 2023-09-15 | |

| Enamine | EN300-225671-10g |

1-chlorobutan-2-ol |

1873-25-2 | 95% | 10g |

$3191.0 | 2023-09-15 | |

| Aaron | AR00AZ44-50mg |

butylene chlorohydrin |

1873-25-2 | 95% | 50mg |

$265.00 | 2023-12-14 | |

| Aaron | AR00AZ44-1g |

butylene chlorohydrin |

1873-25-2 | 95% | 1g |

$1047.00 | 2023-12-14 | |

| Aaron | AR00AZ44-500mg |

butylene chlorohydrin |

1873-25-2 | 95% | 500mg |

$822.00 | 2023-12-14 | |

| Aaron | AR00AZ44-2.5g |

butylene chlorohydrin |

1873-25-2 | 95% | 2.5g |

$2025.00 | 2023-12-14 |

1-chlorobutan-2-ol 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1873-25-2 (1-chlorobutan-2-ol) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量